molecular formula C13H18N2O2 B1268643 3-Amino-4-(azepan-1-yl)benzoic acid CAS No. 693805-72-0

3-Amino-4-(azepan-1-yl)benzoic acid

Cat. No.: B1268643
CAS No.: 693805-72-0
M. Wt: 234.29 g/mol
InChI Key: PNAOMCRVWSJFAJ-UHFFFAOYSA-N
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Description

3-Amino-4-(azepan-1-yl)benzoic acid is an organic compound belonging to the class of benzophenones. It has the molecular formula C13H18N2O2 and is used in various fields of research and industry. This compound features a benzene ring substituted with an amino group and an azepane ring, making it a versatile molecule for synthetic and biological applications.

Preparation Methods

The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid can be achieved through several methods:

    Recyclization of Small and Medium Carbo-, Oxa-, or Azacyclanes: This method involves the expansion of smaller rings into seven-membered lactams through recyclization reactions.

    Multicomponent Heterocyclization Reactions: These reactions involve the combination of multiple reactants to form the azepine scaffold in a one-pot synthesis.

    On-Resin Peptide Cyclization: This method uses the 3-amino-4-(methylamino)benzoic acid linker for the synthesis of cyclic peptides, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

3-Amino-4-(azepan-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include nitrobenzoic acids, amines, and substituted benzoic acids.

Scientific Research Applications

3-Amino-4-(azepan-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and cyclic peptides.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

3-Amino-4-(azepan-1-yl)benzoic acid can be compared with other similar compounds such as:

    4-Aminobenzoic Acid: This compound lacks the azepane ring, making it less versatile in terms of structural modifications.

    3-Amino-4-(methylamino)benzoic Acid: This compound has a methylamino group instead of the azepane ring, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its azepane ring, which provides additional sites for chemical modifications and enhances its potential for various applications.

Properties

IUPAC Name

3-amino-4-(azepan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAOMCRVWSJFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358412
Record name 3-amino-4-(azepan-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693805-72-0
Record name 3-amino-4-(azepan-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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